molecular formula C12H22N2O3 B2744696 endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate CAS No. 1638683-57-4

endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Cat. No. B2744696
CAS RN: 1638683-57-4
M. Wt: 242.319
InChI Key: PJGMDHUHBZCJMI-ILWJIGKKSA-N
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Description

“endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” is a chemical compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” is complex. It is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” are complex and require a high level of expertise in organic chemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Oxidative Stress and Antioxidant Properties

Research on compounds like tert-Butyl hydroperoxide explores their role in oxidative stress, a critical factor in the pathogenesis of various diseases, including those caused by human immunodeficiency virus (HIV) and acquired immunodeficiency syndrome (AIDS). The study by Repetto et al. (1996) investigated oxidative stress in human erythrocytes among patients at different stages of HIV infection, highlighting the potential of tert-Butyl compounds to induce oxidative stress and the importance of antioxidants in mitigating these effects (Repetto et al., 1996).

Environmental and Health Safety

The environmental exposure and health implications of related compounds, such as Methyl-tert-butyl-ether (MTBE), have been extensively studied. Neoptolemos et al. (1990) discussed the use of MTBE in treating bile duct stones, indicating its medical application but also hinting at the broader environmental presence and potential health impacts of similar tert-Butyl compounds (Neoptolemos et al., 1990).

Therapeutic Applications

Gliclazide, a drug containing an azabicyclo-octyl ring, has been studied for its effects on endothelial function in patients with newly diagnosed type 2 diabetes. This research by Chen et al. (2011) demonstrates the antioxidant properties of such compounds and their potential to improve health outcomes in diabetic patients (Chen et al., 2011).

Exposure Assessment and Biomonitoring

Studies on human exposure to non-persistent environmental chemicals, including various tert-Butyl compounds, highlight the importance of understanding human health risks associated with chemical exposure. Frederiksen et al. (2014) provided comprehensive biomonitoring data, emphasizing the need for continued surveillance and risk assessment of chemical exposures (Frederiksen et al., 2014).

Future Directions

The future directions for research on “endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” and related compounds are likely to continue focusing on their synthesis and potential biological activities . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, in particular, is a topic of ongoing interest .

properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

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